molecular formula C18H15F2N3O4 B2988083 2,6-difluoro-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide CAS No. 1226441-39-9

2,6-difluoro-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

カタログ番号: B2988083
CAS番号: 1226441-39-9
分子量: 375.332
InChIキー: ZUVLPKKMOCAVJU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6-Difluoro-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a benzamide derivative featuring a 1,2,4-oxadiazole core substituted with a 4-methoxyphenoxymethyl group. The compound’s structure combines a 2,6-difluorobenzamide moiety linked via a methylene bridge to the 1,2,4-oxadiazole ring. This design integrates electron-withdrawing fluorine atoms and a methoxy-substituted aromatic system, which may influence physicochemical properties such as solubility, metabolic stability, and receptor binding affinity.

特性

IUPAC Name

2,6-difluoro-N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O4/c1-25-11-5-7-12(8-6-11)26-10-15-22-16(27-23-15)9-21-18(24)17-13(19)3-2-4-14(17)20/h2-8H,9-10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVLPKKMOCAVJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2,6-difluoro-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a novel synthetic derivative that incorporates the 1,2,4-oxadiazole ring known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, anticancer potential, and the underlying mechanisms of action.

Chemical Structure

The compound features a 1,2,4-oxadiazole moiety linked to a benzamide structure with two fluorine substitutions. The presence of the methoxyphenyl group enhances its pharmacological profile.

Antimicrobial Activity

Research indicates that derivatives of the 1,3,4-oxadiazole scaffold exhibit significant antimicrobial properties. In particular:

  • Antibacterial Activity : Compounds containing the oxadiazole ring have shown effectiveness against various bacterial strains including Escherichia coli and Pseudomonas aeruginosa. A study reported that specific oxadiazole derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.003 µg/mL against resistant strains .
  • Antifungal Activity : The compound also displayed antifungal activity against Candida albicans, with notable efficacy observed in vitro .
CompoundActivity TypeTarget OrganismMIC (µg/mL)
2,6-Difluoro-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzamideAntibacterialE. coli0.003
P. aeruginosa0.005
AntifungalC. albicans0.01

Anticancer Potential

The oxadiazole derivatives have also been investigated for their anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cell lines through the following mechanisms:

  • Inhibition of Cell Proliferation : The compound has been reported to inhibit the proliferation of various cancer cell lines by disrupting the cell cycle.
  • Induction of Apoptosis : Mechanistic studies indicated that it activates caspase pathways leading to programmed cell death in tumor cells .

Case Studies

A case study involving the use of similar oxadiazole derivatives demonstrated their effectiveness in inhibiting tumor growth in murine models. The compounds were administered at varying dosages, and significant tumor reduction was observed compared to control groups.

Structure-Activity Relationship (SAR)

The biological activity of 2,6-difluoro-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide can be attributed to:

  • Fluorine Substituents : Enhance lipophilicity and cellular uptake.
  • Oxadiazole Ring : Known for its ability to interact with biological targets due to its electron-withdrawing nature.
  • Methoxyphenyl Group : Contributes to increased binding affinity and selectivity towards target proteins.

類似化合物との比較

Comparison with Similar Compounds

Benzamide Derivatives with Heterocyclic Moieties

lists benzamides incorporating isoxazole, thiazole, and oxadiazole rings. For example:

  • Compound 1: 2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide
  • Compound 2: N-[2-[(2-cyano-3-fluorophenyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide

These compounds share the 1,2,4-oxadiazole motif but differ in substituents (e.g., nitro, cyano, thioether linkages). The target compound’s 4-methoxyphenoxymethyl group introduces a bulkier aromatic system, which may alter steric interactions in biological targets compared to smaller groups like methyl or cyano .

Triazole and Oxadiazole Hybrids

and highlight triazole-containing benzamides, such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones. These compounds exhibit tautomerism (thiol-thione equilibrium), which the target compound avoids due to its oxadiazole core. The absence of tautomeric forms may simplify synthesis and improve stability .

describes benzamides fused with triazolo-oxazine/thiazine rings (e.g., N-(2,6-difluorophényl)-5-fluoro-4-(3-oxo-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-2(3H)-yl)-2-{[(2S)-1,1,1-trifluoropropan-2-yl]oxy}benzamide).

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : The 2,6-difluoro substitution and methoxy group balance hydrophobicity and polarity, likely improving membrane permeability relative to more polar analogs (e.g., nitro-substituted compounds in ).
  • Metabolic Stability : The 1,2,4-oxadiazole ring is less prone to enzymatic degradation compared to triazole-thione derivatives, which may undergo metabolic tautomerization .
  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to (e.g., nucleophilic addition, cyclization), but avoids the need for tautomer control .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。